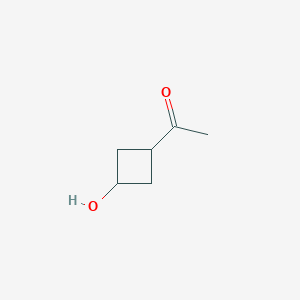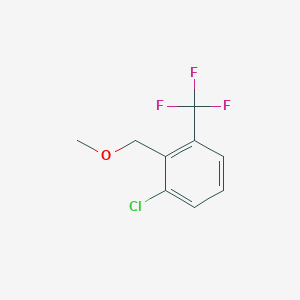
4-Chloro-5-fluoro-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-fluoro-2-methylaniline (CFM) is an organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. CFM is a useful reagent for the synthesis of organic compounds, as well as for the production of pharmaceuticals and other chemicals. In addition, CFM has been used in scientific research for its unique properties and potential applications. In
科学研究应用
4-Chloro-5-fluoro-2-methylaniline has been used extensively in scientific research due to its unique properties and potential applications. 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of novel materials, such as conducting polymers, for use in optoelectronic devices. Furthermore, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of surfactants, catalysts, and other materials for industrial applications.
作用机制
The mechanism of action of 4-Chloro-5-fluoro-2-methylaniline is not fully understood; however, it is believed to be related to its ability to react with other molecules to form new compounds. 4-Chloro-5-fluoro-2-methylaniline is known to react with amines and other organic compounds to form a variety of products, including amides, sulfonamides, and phosphonamides. In addition, 4-Chloro-5-fluoro-2-methylaniline can react with aromatic compounds to form a variety of products, including aryl halides and aryl sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline are not well understood. However, it is known that 4-Chloro-5-fluoro-2-methylaniline can interact with proteins and other biological molecules, as well as with other organic compounds. In addition, 4-Chloro-5-fluoro-2-methylaniline has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, 4-Chloro-5-fluoro-2-methylaniline is a versatile reagent that can be used in a variety of synthetic reactions. However, there are some limitations to using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments, such as its low solubility in water and its potential to react with other molecules to form unwanted products.
未来方向
The potential future directions for 4-Chloro-5-fluoro-2-methylaniline include its use in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new materials for use in optoelectronic devices. In addition, 4-Chloro-5-fluoro-2-methylaniline could be used in the development of new catalysts and surfactants for industrial applications. Furthermore, the potential biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline could be further explored, as well as its potential use in the treatment of disease.
合成方法
4-Chloro-5-fluoro-2-methylaniline can be synthesized through a variety of methods, including the oxidative coupling of 4-chloro-2-methylaniline and 5-fluoroaniline, the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-chloroaniline, and the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-methylaniline. The oxidative coupling method is the most common and efficient method for synthesizing 4-Chloro-5-fluoro-2-methylaniline, as it produces a high yield of the desired product.
属性
IUPAC Name |
4-chloro-5-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZRCZUUVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

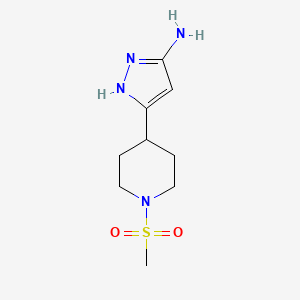
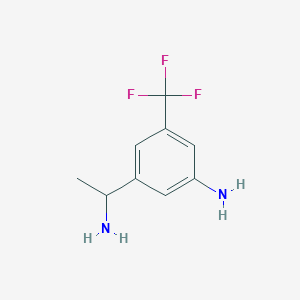
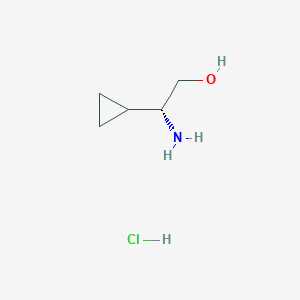
![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)
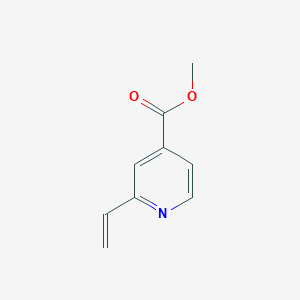


![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)
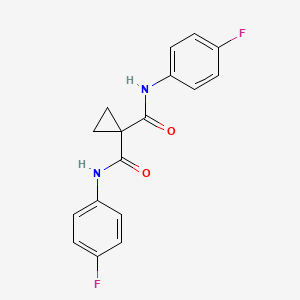
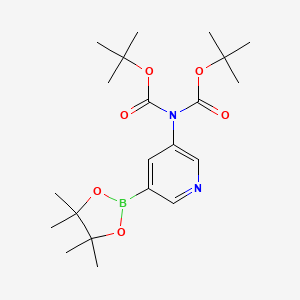
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

